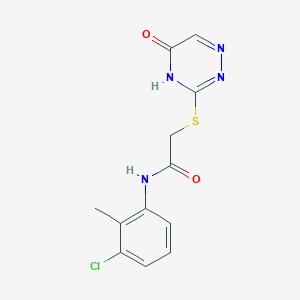

![molecular formula C16H18N4OS2 B2633515 1-(2-Methylpiperidin-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone CAS No. 379238-62-7](/img/structure/B2633515.png)

1-(2-Methylpiperidin-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

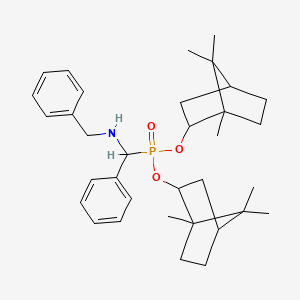

The compound contains several structural components including a 2-methylpiperidin-1-yl group, a [1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl group, and an ethanone group . These groups are common in medicinal chemistry and have been used in the design of various drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the specific reactions used and the order in which the groups are added .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central ethanone group. The exact structure would depend on the specific synthesis used .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the ethanone group could undergo reactions typical of ketones, while the triazolo and benzothiazol groups could participate in reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ethanone group could influence its solubility, while the size and shape of the molecule could influence its boiling and melting points .科学的研究の応用

Efficient Synthesis Techniques

Researchers have developed efficient methodologies for synthesizing benzothiazole- and benzimidazole-based heterocycles, utilizing microwave-mediated techniques. These methods have facilitated the construction of novel pyrazolo[1,5-a]pyrimidine, [1,2,4]-triazolo[1,5-a]pyramidine derivatives, and other heterocycles pendent to benzothiazole and benzimidazole ring systems. Such compounds are important for their diverse biological activities, and these synthesis techniques offer rapid, efficient routes to produce them (Darweesh et al., 2016).

Biological Activities and Applications

Several studies have focused on the synthesis of novel heterocyclic compounds incorporating benzothiazole and benzimidazole moieties, demonstrating significant antimicrobial and antifungal activities. These compounds have been synthesized through reactions with various amines and evaluated for their effectiveness against bacterial and fungal species, highlighting their potential applications in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).

Another area of interest is the development of immunosuppressors and immunostimulators from synthesized benzothiazole derivatives. Research has identified compounds with potent activity against macrophages and T-lymphocytes, indicating their possible use in modulating immune responses (Abdel‐Aziz et al., 2011).

Antimicrobial and Antituberculosis Potential

The synthesis of 3-heteroarylthioquinoline derivatives and their evaluation against Mycobacterium tuberculosis highlight the antituberculosis potential of such compounds. Notably, some derivatives have demonstrated promising activity against MTB, with minimal cytotoxic effects against mammalian cell lines, indicating their potential as antituberculosis agents (Chitra et al., 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(2-methylpiperidin-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS2/c1-11-6-4-5-9-19(11)14(21)10-22-15-17-18-16-20(15)12-7-2-3-8-13(12)23-16/h2-3,7-8,11H,4-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVODXMLNHIBRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2633436.png)

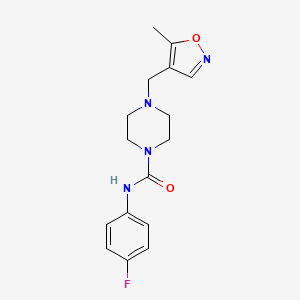

![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2633438.png)

![3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2633439.png)

![Ethyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2633444.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylbenzoate](/img/structure/B2633447.png)

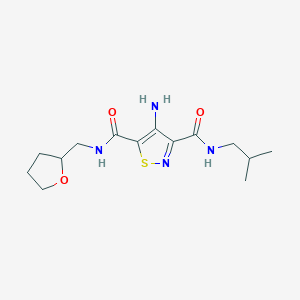

![1-ethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2633448.png)

![N-(2,4-difluorophenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2633449.png)

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2633450.png)

![7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B2633455.png)